3-Methyladenine

描述

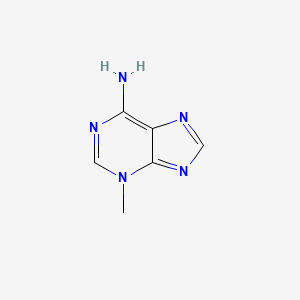

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199406, DTXSID901346127 | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-23-4, 60192-57-6 | |

| Record name | 3-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5142-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of 3-Methyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenine (3-MA) is a widely utilized small molecule in cell biology research, primarily known for its inhibitory effects on autophagy. However, its mechanism of action is more complex than a simple blockade of the autophagic process. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 3-MA's activity, focusing on its role as a phosphoinositide 3-kinase (PI3K) inhibitor. A key aspect of 3-MA's functionality is its differential and temporal inhibition of Class I and Class III PI3K, which leads to a context-dependent dual role in modulating autophagy. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways involved to offer a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of Phosphoinositide 3-Kinases

This compound functions primarily as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for a multitude of cellular processes, including cell growth, proliferation, survival, and autophagy.[1] 3-MA is not a highly selective inhibitor and has been shown to target multiple classes of PI3Ks.[2]

Differential Inhibition of PI3K Classes

The complexity of 3-MA's effects stems from its differential action on Class I and Class III PI3K.[3][4]

-

Class I PI3K: 3-MA exhibits persistent inhibition of Class I PI3K.[1][3] This class of PI3Ks is a key component of the well-established PI3K/Akt/mTOR signaling pathway, which is a major negative regulator of autophagy.[3][5]

-

Class III PI3K (Vps34): In contrast, the inhibitory effect of 3-MA on Class III PI3K, also known as Vps34, is transient.[1][3] Vps34 is a critical component of the pre-autophagosomal structure and is essential for the initiation of autophagy.[6]

This differential temporal inhibition is central to understanding the dual role of 3-MA in autophagy modulation.

The Dual Role of this compound in Autophagy

3-MA's impact on autophagy is context-dependent, specifically influenced by nutrient availability and the duration of treatment.

Inhibition of Starvation-Induced Autophagy

Under conditions of nutrient deprivation (starvation), autophagy is induced as a survival mechanism. In this scenario, the primary effect of 3-MA is the inhibition of autophagosome formation.[1] This is achieved through the blockade of the Class III PI3K (Vps34) complex, which is essential for the nucleation of the phagophore, the precursor to the autophagosome.[1][7] This inhibitory role is the classical and most widely cited function of 3-MA.

Promotion of Autophagy under Nutrient-Rich Conditions

Paradoxically, prolonged treatment with 3-MA under nutrient-rich conditions can promote autophagic flux.[3][4] This effect is attributed to its persistent inhibition of the Class I PI3K/Akt/mTOR pathway.[3] By blocking this pathway, 3-MA mimics a starvation signal, leading to the disassociation of the ULK1 complex from mTORC1, a key step in the initiation of autophagy.[3] The transient nature of Class III PI3K inhibition means that over time, the pro-autophagic effect of Class I PI3K inhibition dominates.[3][4]

Signaling Pathway Modulation

The primary signaling pathway affected by 3-MA is the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR pathway and 3-MA's inhibitory points.

By persistently inhibiting Class I PI3K, 3-MA blocks the conversion of PIP2 to PIP3, leading to reduced activation of Akt and subsequently mTORC1.[3] This relieves the mTORC1-mediated inhibition of the ULK1 complex, thereby promoting autophagy initiation.[3] Concurrently, its transient inhibition of Class III PI3K (Vps34) temporarily halts phagophore formation.[1]

Quantitative Data

The inhibitory activity of this compound against various PI3K isoforms has been quantified in numerous studies.

| Target | IC50 Value | Assay Conditions | Reference |

| Class III PI3K (Vps34) | 25 µM | In vitro cell-free kinase assay | [8] |

| PI3Kγ (Class I) | 60 µM | In vitro cell-free kinase assay | [8] |

| Protein Degradation | 5 mM | Rat hepatocytes | |

| Starvation-induced Autophagy | 6 mM for >80% inhibition | Nutrient starvation | [9] |

Key Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of 3-MA against PI3K isoforms.

Objective: To determine the IC50 value of 3-MA for a specific PI3K isoform.

Materials:

-

Recombinant human PI3K enzyme (e.g., Vps34, PI3Kγ)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylinositol (PI) or other appropriate lipid substrate

-

[γ-32P]ATP

-

This compound (in DMSO)

-

Thin Layer Chromatography (TLC) plate

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of 3-MA in DMSO.

-

In a microcentrifuge tube, combine the PI3K enzyme, kinase buffer, and the lipid substrate.

-

Add the diluted 3-MA or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a solution of 1 M HCl.

-

Extract the lipids using a chloroform/methanol mixture.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Separate the lipids using an appropriate solvent system (e.g., chloroform/methanol/water/ammonium hydroxide).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radioactive signal corresponding to the phosphorylated lipid product using a phosphorimager.

-

Calculate the percentage of inhibition for each 3-MA concentration and determine the IC50 value using appropriate software.

Autophagy Flux Assay using LC3-II Turnover

This protocol describes a common method to measure autophagic flux in cultured cells treated with 3-MA.

Objective: To assess the effect of 3-MA on the degradation of LC3-II, a marker of autophagosomes.

Materials:

-

Cultured cells (e.g., HeLa, MEFs)

-

Complete cell culture medium

-

Starvation medium (e.g., EBSS)

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (loading control)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with 3-MA at the desired concentration and for the desired duration in either complete or starvation medium. Include control groups (vehicle-treated).

-

In a parallel set of wells, co-treat the cells with 3-MA and a lysosomal inhibitor for the last 2-4 hours of the experiment. The lysosomal inhibitor will block the degradation of autophagosomes, allowing for the measurement of the rate of autophagosome formation.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the specified antibodies.

-

Quantify the band intensities for LC3-II, p62, and the loading control.

-

Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II upon lysosomal inhibition indicates active autophagic flux. A decrease in this flux upon 3-MA treatment (under starvation) indicates inhibition of autophagy. An increase in flux with prolonged 3-MA treatment (in complete medium) indicates promotion of autophagy.

Caption: Experimental workflow for an autophagy flux assay.

Other Cellular Effects

Beyond its role in autophagy, 3-MA has been reported to have other cellular effects, including:

-

Suppression of cell migration and invasion: This effect is linked to its inhibition of Class I and II PI3Ks and is independent of its effects on autophagy.[1]

-

Induction of caspase-dependent cell death: In some contexts, 3-MA can promote apoptosis independently of its role in autophagy inhibition.[1]

-

Inhibition of protein degradation: 3-MA can inhibit overall protein degradation within cells.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the intricate signaling pathways that govern autophagy. Its dual mechanism of action, stemming from the differential temporal inhibition of Class I and Class III PI3K, necessitates careful consideration of experimental conditions and interpretation of results. While it remains a cornerstone for studying autophagy, its off-target effects and complex dose- and time-dependent activities underscore the need for complementary approaches and the development of more specific inhibitors. Future research should focus on elucidating the precise molecular interactions of 3-MA with different PI3K isoforms and further exploring its autophagy-independent effects to fully harness its potential in both basic research and therapeutic development. Researchers should exercise caution when using 3-MA as a general autophagy inhibitor, particularly in long-term studies under nutrient-rich conditions.[4][10]

References

- 1. invivogen.com [invivogen.com]

- 2. This compound [bio-gems.com]

- 3. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual role of this compound in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophagy Inhibitor this compound Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The autophagic inhibitor this compound potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and this compound on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells [mdpi.com]

- 8. moleculeprobes.com [moleculeprobes.com]

- 9. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

The Historical Discovery of 3-Methyladenine as an Autophagy Modulator: A Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenine (3-MA) holds a significant place in the history of cell biology as one of the first identified and most widely used inhibitors of autophagy. Its discovery in the early 1980s provided a critical pharmacological tool to dissect the intricate mechanisms of this fundamental cellular process. This technical guide provides an in-depth exploration of the historical discovery of 3-MA as an autophagy modulator, its mechanism of action, the evolution of our understanding of its dual role, and detailed protocols for key experiments that have been instrumental in this field. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of 3-MA's role in autophagy research and its application in experimental settings.

Introduction: The Quest for an Autophagy Inhibitor

Autophagy is a highly conserved catabolic process in eukaryotic cells responsible for the degradation of cytosolic components, including misfolded proteins and damaged organelles, through the lysosomal pathway. In the late 20th century, as the importance of autophagy in cellular homeostasis, development, and disease became increasingly apparent, the need for specific inhibitors to study its regulation and function grew. The seminal work of Per O. Seglen and Paul B. Gordon in 1982 marked a turning point in the field with their discovery of this compound as a potent and specific inhibitor of autophagic/lysosomal protein degradation.[1][2][3][4]

The Discovery and Mechanism of Action of this compound

The Pioneering Work of Seglen and Gordon

Unraveling the Molecular Target: PI3K Inhibition

Subsequent research delved into the molecular mechanism underlying 3-MA's inhibitory effect on autophagy. It was discovered that 3-MA functions as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in various signal transduction pathways.[5][6] Specifically, 3-MA was found to inhibit the activity of the class III PI3K, Vps34, which is a crucial component of the pre-autophagosomal structure and is essential for the initiation of autophagosome formation.[6][7][8] The inhibition of Vps34 by 3-MA prevents the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore, thereby blocking the recruitment of downstream autophagy-related (Atg) proteins and halting the formation of the autophagosome.[7][9]

The Dual Role of this compound in Autophagy Regulation

While initially characterized as a straightforward inhibitor, further investigations revealed a more complex, dual role for 3-MA in the regulation of autophagy. It was observed that the effect of 3-MA is context-dependent, particularly concerning the nutrient status of the cell and the duration of treatment.

Under starvation or nutrient-deprived conditions, 3-MA consistently acts as an autophagy inhibitor by blocking the activity of class III PI3K.[5][10] However, under nutrient-rich conditions, prolonged treatment with 3-MA can paradoxically promote autophagy.[5][10] This is attributed to its differential effects on class I and class III PI3Ks. 3-MA persistently inhibits class I PI3K, which is a negative regulator of autophagy through the Akt/mTOR signaling pathway.[5][9] The sustained inhibition of the class I PI3K/Akt/mTOR pathway overrides the transient inhibition of class III PI3K, leading to the induction of autophagy.[5][10] This discovery highlighted the importance of careful experimental design and data interpretation when using 3-MA as an autophagy inhibitor.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to the use of 3-MA as an autophagy modulator.

Table 1: Effective Concentrations of this compound in Autophagy Inhibition

| Cell Type/System | Concentration | Effect | Reference |

| Isolated Rat Hepatocytes | 5 mM | ~60% inhibition of protein degradation | [2] |

| HeLa Cells | 5 mM | Suppression of autophagy under glucose-free conditions | [11] |

| Human Podocytes | 1-4 mM | Tested for autophagy inhibition | [12] |

| Rat Primary Astrocytes | 1 mM | Tested for blocking starvation-induced autophagy | [12] |

| NRK Cells | 6 mM | >80% inhibition of starvation-induced autophagy | [13] |

Table 2: Comparative IC50 Values of 3-MA and its Derivatives

| Compound | IC50 for Autophagy Inhibition | Reference |

| This compound (3-MA) | 1.21 mM | [14] |

| Derivative 15 | 0.62 mM | [14] |

| Derivative 18 | 0.67 mM | [14] |

| Derivative 27 | 18.5 µM | [14] |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the effects of 3-MA on autophagy.

LC3 Immunoblotting for Monitoring Autophagosome Formation

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Protocol:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of 3-MA for the specified duration. Include positive (e.g., starvation, rapamycin) and negative (e.g., nutrient-rich medium) controls. To measure autophagic flux, a parallel set of samples should be treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the experiment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. The higher percentage gel is crucial for separating LC3-I and LC3-II.[1]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. A decrease in this ratio upon 3-MA treatment (in the absence of lysosomal inhibitors) suggests inhibition of autophagosome formation.

p62/SQSTM1 Degradation Assay for Measuring Autophagic Flux

Principle: p62/SQSTM1 is a receptor protein that recognizes and binds to ubiquitinated cargo, targeting it for degradation by autophagy. p62 is itself degraded in the process. Therefore, an accumulation of p62 indicates an inhibition of autophagic flux, while a decrease suggests an increase in flux.

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for LC3 immunoblotting.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for LC3 immunoblotting.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto a 10% SDS-polyacrylamide gel.

-

Follow the standard western blotting procedure as described for LC3, but use a primary antibody against p62/SQSTM1.

-

-

Detection and Analysis: Detect and quantify the p62 protein bands. An increase in p62 levels in 3-MA treated cells compared to control cells indicates an inhibition of autophagic degradation.

Electron Microscopy for Visualization of Autophagosomes

Principle: Transmission Electron Microscopy (TEM) is the gold standard for visualizing the ultrastructure of autophagic vesicles (autophagosomes and autolysosomes).

Protocol:

-

Cell Fixation: Fix cell monolayers or tissue samples in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.

-

Post-fixation: Wash the samples in cacodylate buffer and post-fix with 1% osmium tetroxide in cacodylate buffer for 1 hour.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed them in an epoxy resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. A reduction in the number of autophagosomes in 3-MA treated cells compared to controls is indicative of autophagy inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Autophagy Regulation by this compound

Caption: The dual role of 3-MA in modulating autophagy through differential inhibition of Class I and Class III PI3K.

Experimental Workflow for Assessing 3-MA's Effect on Autophagy

Caption: A typical experimental workflow to investigate the impact of 3-MA on autophagy.

Conclusion and Future Perspectives

The discovery of this compound as an autophagy modulator was a pivotal moment in cell biology, providing a chemical tool that has been instrumental in elucidating the molecular machinery and physiological roles of autophagy. While our understanding of its mechanism has evolved to appreciate its dual regulatory role, 3-MA remains a valuable compound in the autophagy researcher's toolkit when used with appropriate controls and careful interpretation. The historical journey of 3-MA from a simple inhibitor to a complex modulator underscores the dynamic nature of scientific discovery and the continuous refinement of our understanding of fundamental cellular processes. As research in autophagy continues to expand, particularly in the context of disease, the lessons learned from the study of 3-MA will undoubtedly inform the development of more specific and potent modulators for therapeutic applications.

References

- 1. blog.abclonal.com [blog.abclonal.com]

- 2. researchgate.net [researchgate.net]

- 3. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual role of this compound in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The autophagic inhibitor this compound potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. Dual role of this compound in mo ... | Article | H1 Connect [archive.connect.h1.co]

- 11. How to Interpret LC3 Immunoblotting | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-Methyladenine: A Technical Guide for Researchers and Drug Development Professionals

Topic: Chemical Structure and Properties of 3-Methyladenine for Research Content Type: An in-depth technical guide or whitepaper on the core.

This guide serves as a comprehensive technical resource on this compound (3-MA), a cornerstone inhibitor for autophagy research. It provides detailed information on its chemical properties, mechanism of action, experimental applications, and quantitative data to support researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a methylated purine derivative widely recognized for its inhibitory effects on autophagy and phosphoinositide 3-kinases (PI3Ks).[1] Its fundamental chemical and physical characteristics are critical for its application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5142-23-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₇N₅ | [1][2][4][6] |

| Molecular Weight | 149.15 g/mol | [1][10][11] |

| IUPAC Name | 3-methyl-3H-purin-6-amine | [1][6] |

| Synonyms | 3-MA, 6-Amino-3-methylpurine, NSC 66389 | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [4][7][12] |

| Melting Point | ~300 °C (decomposes) | [12] |

| Solubility | Water: ≥5 mg/mL[13] DMSO: ≥7.45 mg/mL[13] Ethanol: ≥8.97 mg/mL[13] | [13] |

| Purity | ≥98% | [5][7] |

| SMILES | CN1C=NC(N)=C2N=CN=C12 | [6] |

| InChI Key | FSASIHFSFGAIJM-UHFFFAOYSA-N | [6][12] |

Note: Solubility can be enhanced with warming. Solutions are unstable and should be freshly prepared.[14]

Mechanism of Action: Dual Inhibition of PI3K and Autophagy

3-MA is primarily known as an inhibitor of autophagy, a cellular catabolic process for degrading and recycling cellular components.[15] It exerts this function by inhibiting phosphoinositide 3-kinases (PI3Ks), which are critical enzymes in cell signaling pathways that regulate autophagy.[2][16]

Specifically, 3-MA inhibits class III PI3K (also known as Vps34), which is essential for the nucleation step of autophagosome formation.[2][9][12][16][17][18][19] By blocking class III PI3K, 3-MA prevents the formation of the double-membraned vesicles that sequester cytoplasmic contents for degradation.[2][9][17][19]

Interestingly, 3-MA has a dual role; it persistently blocks class I PI3K while only transiently inhibiting class III PI3K.[2][16] The inhibition of the class I PI3K/Akt/mTOR signaling pathway can, under certain conditions, actually promote autophagy, so the timing and context of 3-MA treatment are critical.[2][16]

Caption: Signaling pathway showing 3-MA's dual inhibition of PI3K classes.

Quantitative Data: In Vitro Efficacy

The effective concentration of 3-MA varies by cell line, treatment duration, and nutrient conditions. It is crucial to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

Table 2: Reported IC₅₀ and Effective Concentrations of this compound

| Target/Process | Cell Line / System | IC₅₀ / Effective Concentration | Source(s) |

| Vps34 (Class III PI3K) | Cell-free kinase assay | 25 µM | [10][13][14][20] |

| PI3Kγ (Class IB PI3K) | Cell-free kinase assay | 60 µM | [10][13][14][20] |

| Autophagy Inhibition | HeLa cells | 5 mM (suppresses LC3-II conversion) | [21][22] |

| Autophagy Inhibition | Tobacco culture cells | 5 mM (blocks autolysosome accumulation) | [15] |

| Autophagy Inhibition | NRK cells | 1.21 mM (IC₅₀) | [23] |

| Cell Viability | HeLa cells | 10 mM (causes ~25% decrease in 24h) | [14] |

| Cell Viability | HeLa cells | 2.5, 5, 10 mM (causes 11.5%, 38.0%, 79.4% decrease in 48h) | [14] |

Experimental Protocols and Methodologies

Accurate and reproducible results when using 3-MA depend on carefully designed experimental protocols. Below is a generalized workflow for inhibiting starvation-induced autophagy in a cell culture model.

General Protocol: Inhibition of Starvation-Induced Autophagy

This protocol outlines the key steps for inducing autophagy via nutrient deprivation and subsequently inhibiting it with 3-MA.

Caption: Standard experimental workflow for 3-MA treatment in cell culture.

Methodology Details:

-

Cell Culture: Plate cells (e.g., HeLa, MEFs) at a suitable density to reach 60-70% confluency at the time of the experiment.

-

Induction of Autophagy: To induce autophagy, gently wash cells once with sterile Phosphate-Buffered Saline (PBS). Replace the complete growth medium with a starvation medium, such as Earle's Balanced Salt Solution (EBSS) or amino acid-free medium.

-

3-MA Treatment: Prepare a fresh stock solution of 3-MA. For the treatment group, add 3-MA to the starvation medium to a final concentration typically between 5 mM and 10 mM.[2][9][12][14] For the control group, add an equivalent volume of the vehicle (e.g., sterile water or DMSO).

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a period of 2 to 6 hours. The optimal incubation time should be determined empirically.

-

Cell Lysis and Analysis: After incubation, place the culture plates on ice and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. The resulting lysates can be analyzed by Western blot to assess the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. A successful inhibition by 3-MA will show a reduction in the starvation-induced increase of the LC3-II/LC3-I ratio.

Essential Experimental Controls

To ensure the validity of the results, a specific set of controls is mandatory when performing experiments with 3-MA.

Caption: Logical relationships between necessary experimental controls.

Important Considerations and Cautions

-

Dual Role: Be mindful of 3-MA's dual effect on class I and class III PI3Ks. Prolonged treatment, especially in nutrient-rich conditions, may lead to unexpected results, including the promotion of autophagy.[2][16]

-

Off-Target Effects: At high concentrations, 3-MA can have effects independent of autophagy inhibition, such as inducing caspase-dependent cell death.[2][14][24] Therefore, it is essential to include appropriate controls for cytotoxicity.

-

Solution Stability: 3-MA solutions are not stable for long-term storage and should be prepared fresh for each experiment to ensure potency.[14]

-

Specificity: While widely used, 3-MA is not completely specific. For critical studies, consider validating findings with other autophagy inhibitors (e.g., wortmannin, SAR405) or using genetic models (e.g., ATG5 or ATG7 knockout cells).[16][18]

This guide provides a foundational understanding of this compound for its effective use in research. Adherence to rigorous experimental design, including proper controls and dose-response validations, is paramount for generating reliable and interpretable data.

References

- 1. This compound | C6H7N5 | CID 135398661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound [bio-gems.com]

- 6. This compound, 90+% 100 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | 5142-23-4 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound autophagy inhibitor 5142-23-4 [sigmaaldrich.com]

- 13. moleculeprobes.com [moleculeprobes.com]

- 14. selleckchem.com [selleckchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Autophagy Inhibition via Hydroxychloroquine or this compound Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]

- 18. The autophagic inhibitor this compound potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The negative effect of the PI3K inhibitor this compound on planarian regeneration via the autophagy signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound | 3-MA | PI3K inhibitor | TargetMol [targetmol.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Death Triggered by the Autophagy Inhibitory Drug this compound in Growing Conditions Proceeds With DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on 3-Methyladenine's Application in Cancer Biology: A Technical Guide

Introduction

3-Methyladenine (3-MA) is a purine analogue that has been extensively utilized in cancer research as a pharmacological inhibitor of autophagy.[1] Initially identified for its ability to block the formation of autophagosomes, 3-MA's primary mechanism of action involves the inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the class III PI3K (Vps34), which is crucial for the initiation of the autophagic process.[2][3] However, its activity is not limited to class III PI3K, as it also affects class I PI3K, albeit with different temporal patterns.[2] This dual activity places 3-MA at the crossroads of two critical cellular processes often dysregulated in cancer: autophagy and the PI3K/Akt/mTOR signaling pathway.[2][4]

Autophagy, a cellular self-digestion process, has a paradoxical role in cancer.[5] It can act as a tumor suppressor by removing damaged organelles and proteins, thus maintaining genomic stability.[6] Conversely, in established tumors, autophagy can promote cancer cell survival under metabolic stress and resistance to therapies.[5][6] The ability of 3-MA to inhibit this process has made it a valuable tool for investigating the therapeutic potential of autophagy modulation in various cancer types.

This technical guide provides an in-depth overview of the foundational research on 3-MA's application in cancer biology. It covers its mechanism of action, its effects on different cancer models, and its potential in combination with conventional chemotherapeutics. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 3-MA as a research tool and a potential therapeutic agent.

Mechanism of Action of this compound

This compound's primary and most well-characterized mechanism of action is the inhibition of phosphoinositide 3-kinases (PI3Ks).[2] PI3Ks are a family of lipid kinases that play critical roles in cell signaling, regulating processes such as cell growth, proliferation, survival, and autophagy.[7]

Dual Inhibition of Class III and Class I PI3K

3-MA exhibits a dual inhibitory effect on different classes of PI3Ks. It transiently inhibits class III PI3K (Vps34), which is essential for the nucleation of the autophagosome, the hallmark of autophagy.[2][3] This inhibition prevents the formation of the Vps34/Beclin-1 complex, a critical step in the initiation of autophagy.[2]

Interestingly, 3-MA also persistently blocks class I PI3K.[2] The class I PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and a potent inhibitor of autophagy.[4][7] By inhibiting class I PI3K, 3-MA can disrupt this signaling cascade, which, under certain conditions, can paradoxically promote autophagy.[2] This dual role of 3-MA highlights the complexity of its effects and the importance of the cellular context and treatment duration.

Modulation of Autophagy and Apoptosis

The inhibition of autophagy by 3-MA can have profound effects on cancer cell fate. In many cancer types, autophagy is a pro-survival mechanism that helps cells cope with stress induced by chemotherapy or nutrient deprivation.[8] By blocking this protective autophagy, 3-MA can sensitize cancer cells to apoptosis (programmed cell death).[8][9]

Several studies have demonstrated that combining 3-MA with standard chemotherapeutic agents enhances their apoptotic effects in various cancer cell lines, including neuroblastoma, glioblastoma, and breast cancer.[5][8] However, the interplay between 3-MA, autophagy, and apoptosis is complex and can be cell-type specific. In some contexts, 3-MA itself can induce cell death independently of its effect on autophagy.[1][10]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involving 3-MA, the following diagrams have been generated using the DOT language.

Caption: 3-MA inhibits both Class I and Class III PI3K, impacting cell survival and autophagy.

Caption: A typical workflow for investigating the effects of 3-MA on cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational research on 3-MA in cancer biology.

Table 1: IC50 Values of this compound

| Target | IC50 | Cell Line/System | Reference |

| Vps34 (Class III PI3K) | 25 µM | In vitro kinase assay | [3][11] |

| PI3Kγ (Class I PI3K) | 60 µM | In vitro kinase assay | [3][11] |

Table 2: Effective Concentrations of 3-MA in Cell-Based Assays

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| SH-SY5Y | Neuroblastoma | 500 µM | Autophagy inhibition, enhanced cisplatin-induced apoptosis | [8] |

| U-87 MG | Glioblastoma | 200 µM, 500 µM | Autophagy inhibition, enhanced temozolomide-induced apoptosis | [8] |

| MDA-MB-231 | Breast Cancer | Not specified | Potentiated tocotrienol-induced apoptosis | [5] |

| MCF-7 | Breast Cancer | Not specified | Did not inhibit chemotherapy-induced autophagy | [1] |

| HeLa | Cervical Cancer | 2.5 mM, 5 mM, 10 mM | Time- and dose-dependent decrease in cell viability | [12] |

| PC-3 | Prostate Cancer | 5 mM | Protected against docetaxel-induced cytotoxicity | [13] |

| LNCaP | Prostate Cancer | 5 mM | Toxic by itself, increased apoptosis | [13] |

| HepG2 | Hepatocellular Carcinoma | Not specified | Enhanced sorafenib-induced apoptosis | [14] |

| HT-29 | Colon Cancer | Not specified | Reduced resveratrol-induced apoptosis | [15] |

| LOVO, SW620 | Colon Cancer | Not specified | Promoted migration and invasion | [6] |

Applications of this compound in Different Cancer Types

3-MA has been instrumental in elucidating the role of autophagy in a wide array of cancers.

-

Neuroblastoma and Glioblastoma: In neuroblastoma (SH-SY5Y) and glioblastoma (U-87 MG) cells, 3-MA has been shown to inhibit autophagy and enhance the apoptotic effects of chemotherapeutic agents like cisplatin and temozolomide.[8][9] This suggests that autophagy is a pro-survival mechanism in these cancers, and its inhibition could be a viable therapeutic strategy.[8]

-

Breast Cancer: The effects of 3-MA in breast cancer appear to be context-dependent. In MDA-MB-231 triple-negative breast cancer cells, 3-MA potentiated the apoptosis induced by tocotrienols, indicating a pro-survival role for autophagy.[5] However, in MCF-7 cells, 3-MA did not inhibit the increased autophagy induced by chemotherapeutic drugs.[1]

-

Colon Cancer: Research in colon cancer has yielded seemingly contradictory results. One study found that 3-MA promoted the migration and invasion of colon cancer cells (LOVO and SW620) through epithelial-mesenchymal transition (EMT).[6] In contrast, another study on HT-29 colon cancer cells showed that 3-MA reduced the apoptosis induced by resveratrol.[15] These findings underscore the complex and multifaceted role of autophagy in colon cancer progression.

-

Prostate Cancer: The effects of 3-MA in prostate cancer cells also appear to be cell-line specific. In PC-3 cells, 3-MA protected against docetaxel-induced cytotoxicity, while in LNCaP cells, it was toxic on its own and increased apoptosis.[13]

-

Other Cancers: 3-MA has been studied in various other cancers, including cervical cancer (HeLa), where it reduces cell viability in a dose- and time-dependent manner, and hepatocellular carcinoma (HepG2), where it enhances the susceptibility to sorafenib.[12][14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of 3-MA.

1. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-MA, a chemotherapeutic agent, or a combination of both for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Western Blotting for Autophagy Markers (LC3B and p62)

-

Principle: Western blotting is used to detect specific proteins in a sample. To monitor autophagy, the conversion of LC3B-I (cytosolic form) to LC3B-II (autophagosome-associated form) is a key indicator. The accumulation of p62/SQSTM1, a protein that is selectively degraded by autophagy, is another marker of autophagy inhibition.

-

Protocol:

-

Treat cells with 3-MA and/or other compounds as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both I and II forms) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. The ratio of LC3B-II to LC3B-I or the level of p62 normalized to the loading control is calculated.

-

3. Immunofluorescence for LC3B Puncta Formation

-

Principle: Immunofluorescence allows for the visualization of the subcellular localization of proteins. During autophagy, LC3B translocates to the autophagosome membrane, appearing as distinct puncta (dots) within the cytoplasm. An increase in the number of LC3B puncta per cell is indicative of autophagosome formation.

-

Protocol:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with 3-MA and/or other compounds.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3B overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell.

-

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells as described previously.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the complex role of autophagy in cancer biology. Its ability to inhibit PI3K, particularly class III PI3K, has allowed researchers to probe the consequences of autophagy modulation in a multitude of cancer models. The collective evidence suggests that the impact of 3-MA is highly context-dependent, varying with the cancer type, the genetic background of the cells, and the specific experimental conditions.

While the primary application of 3-MA has been as an autophagy inhibitor, its effects on the class I PI3K/Akt/mTOR pathway and other potential off-target effects necessitate careful interpretation of experimental results.[10] The paradoxical findings in some cancer types highlight the intricate and sometimes opposing roles of autophagy in tumor progression and response to therapy.

For drug development professionals, the foundational research on 3-MA underscores the potential of targeting autophagy as a therapeutic strategy. However, the development of more specific and potent inhibitors of autophagy-related proteins is crucial for translating these preclinical findings into effective clinical applications. Future research should continue to unravel the context-specific functions of autophagy to better identify patient populations that would benefit from autophagy-modulating therapies. This in-depth technical guide serves as a comprehensive resource for understanding the core principles and methodologies in the ongoing investigation of this compound's role in the fight against cancer.

References

- 1. This compound induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. moleculeprobes.com [moleculeprobes.com]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy Inhibitor this compound Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of autophagy by this compound promotes migration and invasion of colon cancer cells through epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Autophagy Inhibition via Hydroxychloroquine or this compound Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma [mdpi.com]

- 9. Autophagy Inhibition via Hydroxychloroquine or this compound Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound prevents energy stress-induced necrotic death of melanoma cells through autophagy-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aktpathway.com [aktpathway.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Paradoxical effects of the autophagy inhibitor this compound on docetaxel-induced toxicity in PC-3 and LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-enhanced susceptibility to sorafenib in hepatocellular carcinoma cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Dual Role of 3-Methyladenine in Modulating Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methyladenine (3-MA) is a cornerstone pharmacological tool in the study of autophagy. Historically classified as a canonical inhibitor, a growing body of evidence has unveiled a more complex, dual functionality. Under specific cellular conditions, 3-MA can paradoxically promote autophagic flux. This guide provides an in-depth exploration of the molecular mechanisms governing this dichotomy, offering structured data, detailed experimental protocols, and visual pathways to empower researchers to accurately design experiments and interpret data. Understanding this dual role is critical for the precise application of 3-MA in basic research and its potential implications in drug development.

The Functional Dichotomy of this compound

This compound's effect on autophagy is not absolute but is instead dictated by the cellular environment and the duration of treatment. Its role as an inhibitor is most prominent under nutrient-deprived conditions, where it blocks the initial stages of autophagosome formation.[1][2] Conversely, prolonged exposure to 3-MA in nutrient-rich settings can induce autophagy.[3][4] This duality stems from its differential temporal effects on distinct classes of phosphoinositide 3-kinases (PI3Ks), the primary molecular targets of 3-MA.[1][5]

Data Presentation: Conditions Dictating the Dual Role of 3-MA

The following table summarizes the experimental conditions that determine whether 3-MA will act as an inhibitor or a promoter of autophagy.

| Parameter | Autophagy Inhibition | Autophagy Promotion | References |

| Nutrient Status | Nutrient-deprived / Starvation (e.g., EBSS) | Nutrient-rich (e.g., full medium) | [2][3][5][6] |

| Treatment Duration | Short-term (e.g., < 4-6 hours) | Prolonged (e.g., > 6-9 hours) | [3][5][6] |

| Primary Target | Class III PI3K (Vps34) | Class I PI3K | [1][2][5] |

| Mechanism | Transient blockade of Vps34 activity | Sustained blockade of the PI3K/Akt/mTOR pathway | [2][5] |

Molecular Mechanisms of 3-MA's Duality

The opposing effects of 3-MA are rooted in its interaction with two key signaling pathways that regulate autophagy: the Class III PI3K complex, which is essential for autophagy initiation, and the Class I PI3K/Akt/mTOR axis, which is a potent negative regulator of the process.

Mechanism 1: Autophagy Inhibition via Transient Blockade of Class III PI3K

Autophagy initiation requires the activity of the Class III PI3K, Vps34. Vps34 forms a complex with Beclin-1 and other proteins to produce phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane.[7][8] This PI3P-rich domain is crucial for recruiting downstream autophagy-related (Atg) proteins, thereby driving the nucleation and elongation of the autophagosome.[9]

Under starvation conditions, 3-MA acts as a potent inhibitor of Vps34.[7][10] This inhibition is, however, transient.[2][5] By blocking Vps34 activity, 3-MA prevents the formation of PI3P, halts the recruitment of essential Atg proteins, and thereby suppresses the formation of autophagosomes.[1][7] This is the classical mechanism for which 3-MA is known as an autophagy inhibitor.

Mechanism 2: Autophagy Promotion via Sustained Blockade of Class I PI3K

In nutrient-rich conditions, the Class I PI3K/Akt/mTOR signaling pathway is constitutively active and serves to suppress autophagy.[5][9] Activation of Class I PI3K leads to the activation of Akt, which in turn activates the mammalian target of rapamycin complex 1 (mTORC1).[11] mTORC1 then phosphorylates and inhibits the ULK1 complex, a critical initiator of the autophagy cascade.[5]

Studies have shown that 3-MA's inhibitory effect on Class I PI3K is persistent, lasting much longer than its effect on Class III PI3K.[2][3][5] During prolonged treatment (>6 hours) in nutrient-replete media, the transient inhibition of Class III PI3K subsides, while the sustained inhibition of Class I PI3K becomes the dominant effect.[5] This persistent blockade of the Class I PI3K/Akt/mTOR pathway removes the inhibitory phosphorylation on the ULK1 complex, leading to the initiation and promotion of autophagic flux.[3][5]

Signaling Pathway Visualization

The following diagram illustrates the dual signaling roles of this compound.

Quantitative Data on 3-MA's Effects

Precise quantification is essential for interpreting the effects of 3-MA. The following tables provide a summary of key quantitative parameters reported in the literature.

Table 1: Inhibitory Concentrations (IC₅₀) of 3-MA for PI3K Isoforms

| PI3K Isoform | Enzyme Class | IC₅₀ Value | Assay Condition | References |

| Vps34 | Class III | 25 µM | Cell-free kinase assay | [10] |

| PI3Kγ | Class I | 60 µM | Cell-free kinase assay | [10] |

Table 2: Concentration and Time-Dependent Effects of 3-MA on Autophagy Markers

| Cell Line | Condition | 3-MA Conc. | Duration | Observed Effect | References |

| HeLa | Glucose-free | 5 mM | 24 hours | Decrease in GFP-LC3 puncta from 98% to 23% of cells | [12][13] |

| HeLa | Nutrient-rich | 5 mM | 12-48 hours | Progressive decrease in LC3-II/LC3-I ratio | [12] |

| MEF, L929 | Nutrient-rich | 5 mM | > 6-9 hours | Marked increase in LC3-II levels and autophagic flux | [3][5] |

| HeLa | Nutrient-rich | 10 mM | 24 hours | ~25% decrease in cell viability | [13] |

| Various | Autophagy Inhibition | 5-10 mM | N/A | Commonly used effective concentration range | [14][15] |

Experimental Protocols for Assessing 3-MA's Effects

To dissect the dual role of 3-MA, rigorous experimental methods are required. The two most common assays are Western blotting for LC3 conversion and fluorescence microscopy for GFP-LC3 puncta.

Protocol 1: Western Blotting for LC3-II Conversion (Autophagic Flux)

This method quantifies the conversion of the cytosolic form of LC3 (LC3-I, ~16 kDa) to the autophagosome-associated, lipidated form (LC3-II, ~14 kDa). To measure autophagic flux (the rate of autophagosome formation and degradation), it is crucial to compare LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ).

Methodology:

-

Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat with 3-MA (e.g., 5 mM) for the desired duration (e.g., 2h for inhibition, 9h for promotion). For the last 2-4 hours of the 3-MA treatment, add a lysosomal inhibitor (e.g., 100 nM BafA1) to a subset of wells. Include vehicle-only and lysosomal inhibitor-only controls.

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly in 1x RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts (20-40 µ g/lane ) and resolve on a high-percentage (12-15%) SDS-polyacrylamide gel to ensure clear separation of LC3-I and LC3-II bands.[16]

-

Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[17]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize LC3-II levels to a loading control (e.g., β-actin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Workflow for Autophagic Flux Assay

References

- 1. invivogen.com [invivogen.com]

- 2. Dual role of this compound in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase* | Semantic Scholar [semanticscholar.org]

- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 5. Dual Role of this compound in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual role of this compound in mo ... | Article | H1 Connect [archive.connect.h1.co]

- 7. mdpi.com [mdpi.com]

- 8. The autophagic inhibitor this compound potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculeprobes.com [moleculeprobes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Frontiers | Cell Death Triggered by the Autophagy Inhibitory Drug this compound in Growing Conditions Proceeds With DNA Damage [frontiersin.org]

- 15. This compound autophagy inhibitor 5142-23-4 [sigmaaldrich.com]

- 16. blog.abclonal.com [blog.abclonal.com]

- 17. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

Methodological & Application

Protocol for Preparing and Storing 3-Methyladenine (3-MA) Stock Solutions

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyladenine (3-MA) is a widely utilized inhibitor of autophagy, primarily through its inhibitory action on Class III phosphatidylinositol 3-kinases (PI3K).[1][2][3][4][5] Proper preparation and storage of 3-MA stock solutions are critical for ensuring experimental reproducibility and efficacy. This document provides a detailed protocol for the preparation and storage of 3-MA stock solutions, tailored for researchers in various fields, including cell biology and drug development.

Introduction

This compound is an essential tool for studying the autophagic process. It is a derivative of adenine that blocks the formation of autophagosomes.[3] Due to its chemical properties, including limited solubility at room temperature, specific procedures must be followed to prepare stable and effective stock solutions.[6] These application notes provide comprehensive guidelines on solvents, concentrations, and storage conditions to maintain the integrity of 3-MA for in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for preparing and storing 3-MA stock solutions.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 1.4 - 10.9 mg/mL | ~9.4 - 73.08 mM | Warming to 50°C and sonication are often required to achieve higher concentrations.[1][2][3][7][8][9] Some sources advise against using DMSO for stock solutions.[2][10] |

| Water | 3 - 5 mg/mL | ~20.11 - 33.52 mM | Warming and sonication are recommended to aid dissolution.[1][2][8][9][11] Aqueous solutions are not recommended for long-term storage.[7] |

| Ethanol | 4 - 8.97 mg/mL | ~26.82 - 60.1 mM | Sonication may be required.[7][8][12] |

| PBS (pH 7.2) | ~2 mg/mL | ~13.4 mM | Not recommended for storage for more than one day.[7] |

| DMEM | ~31 mg/mL | ~207.8 mM | Dissolution may require warming to approximately 40°C.[1] |

| MES Buffer | 7.5 mg/mL | 50 mM | A ready-made solution is commercially available in this buffer. |

Molecular Weight of this compound (C6H7N5) is approximately 149.15 g/mol .[2][13]

Table 2: Recommended Storage Conditions for 3-MA

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[2][7] |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| -20°C | Up to 1-3 months | Stability may vary depending on the solvent.[2][3] It is often recommended to prepare fresh solutions.[9] | |

| Aqueous Solution | -20°C | Not recommended for more than one day | Prone to degradation.[7] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 149.15)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Water bath or heat block set to 50°C

-

Sonicator (optional)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Accurately weigh out 14.92 mg of this compound powder and transfer it to a sterile tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mM.

-

Dissolution:

-

Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube. Note that this may be challenging with high concentrations in DMSO due to viscosity.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of a 10 mM this compound Working Solution in Cell Culture Medium

Materials:

-

This compound powder

-

Pre-warmed sterile cell culture medium (e.g., DMEM)

-

Sterile conical tubes

-

Water bath set to 37-40°C

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Weigh out the required amount of 3-MA powder. For example, for 10 mL of a 10 mM solution, weigh 14.92 mg.

-

Solvent Addition: Add the powder directly to 10 mL of pre-warmed sterile cell culture medium in a sterile conical tube.[1][11]

-

Dissolution:

-

Sterilization: Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility before adding it to cell cultures.

-

Usage: Use this freshly prepared working solution immediately for your experiments. It is not recommended to store 3-MA in an aqueous medium for extended periods.[7]

Visualizations

The following diagrams illustrate the workflow for preparing 3-MA stock solutions and the signaling pathway it inhibits.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. invivogen.com [invivogen.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | 3-MA | PI3K inhibitor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. This compound autophagy inhibitor 5142-23-4 [sigmaaldrich.com]

In Vivo Administration of 3-Methyladenine (3-MA) in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of 3-Methyladenine (3-MA) in mouse models. 3-MA is a widely used inhibitor of autophagy, primarily through its action on Class III Phosphatidylinositol 3-kinases (PI3K)[1][2][3]. It is a valuable tool for studying the role of autophagy in various physiological and pathological processes.

Mechanism of Action

This compound inhibits autophagy by blocking the formation of autophagosomes[1]. This is achieved through the inhibition of the Class III PI3K, Vps34, which is a critical component of the complex that initiates the nucleation of the autophagosomal membrane. It is important to note that 3-MA can have a dual role; while it inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions may actually promote autophagy, likely through its differential effects on Class I and Class III PI3K[1][4]. 3-MA's effects are not limited to autophagy, as it can also impact other cellular processes such as apoptosis and inflammation[2][5][6].

Data Presentation: In Vivo Administration of 3-MA in Mouse Models

The following table summarizes various in vivo administration protocols for 3-MA in different mouse models based on published studies.

| Mouse Model | Strain | 3-MA Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |

| Endotoxemia (LPS-induced) | C57BL/6 | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before LPS challenge | Increased survival, decreased serum TNF-α and IL-6 | [7] |

| Polymicrobial Sepsis (CLP) | C57BL/6 | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 30 min before CLP | Increased survival | [7] |

| Diabetes (STZ-induced) | C57BL/6J | 10 mg/kg/day | Gavage | Daily for a specified period | Lowered blood glucose, anti-apoptotic and anti-fibrotic effects in the retina | [2][8] |

| Cytomegalovirus (MCMV) Infection | C57BL/6J | Not specified in vivo | Ex vivo eyecup culture | Not applicable | Inhibited viral replication, promoted caspase-3 dependent apoptosis | [5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol for Intraperitoneal (i.p.) Injection:

-

Solubilization: Due to its poor solubility, 3-MA is often first dissolved in a small amount of DMSO. For example, a stock solution can be prepared by dissolving 3-MA in DMSO at a concentration of 50 mM (7.5 mg/ml) by heating at 55°C for 5 minutes[1].

-

Dilution: For injection, the DMSO stock solution should be further diluted with a sterile vehicle such as PBS or saline to the final desired concentration. The final concentration of DMSO administered to the animal should be kept to a minimum (ideally less than 5%) to avoid toxicity.

-

Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter before injection.

-

Administration: Administer the prepared 3-MA solution to the mice via intraperitoneal injection using an appropriate gauge needle (e.g., 27-30G). The injection volume should be calculated based on the mouse's body weight.

Protocol for Oral Gavage:

-

Suspension: For oral gavage, 3-MA can be suspended in a suitable vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water.

-

Preparation: Weigh the required amount of 3-MA and suspend it in the vehicle to achieve the desired final concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

Administration: Administer the 3-MA suspension to the mice using a gavage needle. The volume of administration should be based on the mouse's body weight.

Assessment of Autophagy Inhibition In Vivo

A common method to assess the inhibition of autophagy in vivo is by measuring the levels of autophagy-related proteins, such as LC3 and p62, in tissue lysates via Western blotting.

Materials:

-

Tissue samples from control and 3-MA treated mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Tissue Lysis: Homogenize the collected tissue samples in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagosome formation. A decrease in the LC3-II/LC3-I ratio upon 3-MA treatment suggests autophagy inhibition[7]. An accumulation of p62, a protein that is normally degraded by autophagy, can also indicate autophagy inhibition.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize them to a loading control. Compare the protein levels between the control and 3-MA treated groups.

Visualizations

Caption: Signaling pathway of this compound in autophagy inhibition.

Caption: Experimental workflow for an in vivo study using 3-MA in a mouse model.

References

- 1. invivogen.com [invivogen.com]

- 2. Effects of autophagy inhibitor this compound on a diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual role of this compound in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of autophagy by this compound restricts murine cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]